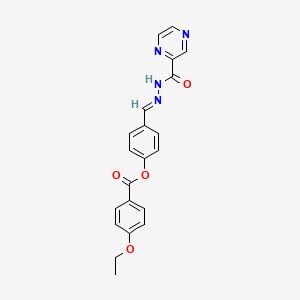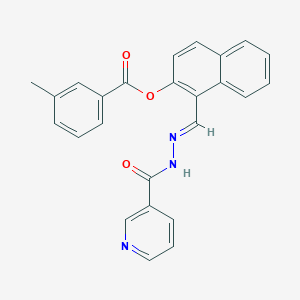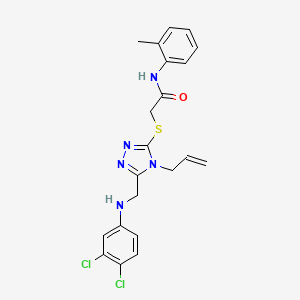
4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: is a chemical compound with the following properties:
Linear Formula: CHNO
CAS Number: 767339-10-6
Molecular Weight: 390.402 g/mol
This compound belongs to a class of organic molecules characterized by its unique structure, which combines a pyrazine moiety with a carbonyl group and an ethoxybenzoate substituent.
Méthodes De Préparation
Industrial Production Methods: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction processes could yield reduced forms of the compound.
Substitution: Substitution reactions may occur at specific functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) may be used.
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) could be employed.
Substitution: Various nucleophiles (e.g., amines, alkoxides) may participate in substitution reactions.
Major Products: The specific products resulting from these reactions would depend on reaction conditions and the substituents present. Further experimental data would be needed to ascertain the exact outcomes.
Applications De Recherche Scientifique
Chemistry:
Building Block: Researchers may use this compound as a building block for more complex molecules.
Ligand Design: Its unique structure could make it valuable for ligand design in coordination chemistry.
Biological Studies: Investigating its interactions with biological targets (e.g., enzymes, receptors).
Drug Development: Exploring its potential as a lead compound for drug development.
Materials Science:
Mécanisme D'action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
While this compound is relatively rare, it shares similarities with related molecules such as:
2-Ethoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-propoxybenzoate: (CAS Number: 881462-01-7) .
4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methylbenzoate: (CAS Number: 880023-14-3) .
These compounds exhibit variations in substituents and functional groups, contributing to their distinct properties.
Propriétés
Numéro CAS |
767339-10-6 |
|---|---|
Formule moléculaire |
C21H18N4O4 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
[4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C21H18N4O4/c1-2-28-17-9-5-16(6-10-17)21(27)29-18-7-3-15(4-8-18)13-24-25-20(26)19-14-22-11-12-23-19/h3-14H,2H2,1H3,(H,25,26)/b24-13+ |
Clé InChI |
YISUFGATLRYHBO-ZMOGYAJESA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=NC=CN=C3 |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013868.png)
![N-(2,3-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12013895.png)
![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B12013903.png)
![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12013908.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12013915.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013928.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide](/img/structure/B12013941.png)



![N'~1~,N'~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide](/img/structure/B12013956.png)
